4-Chloro-2-fluorobenzaldehyde
Overview
Description
4-Chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H4ClFO. It is a halogen-substituted benzaldehyde, characterized by the presence of both chlorine and fluorine atoms on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Chloro-2-fluorobenzaldehyde is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own .
Mode of Action
The compound can undergo a halogen-exchange reaction with 4-chlorobenzaldehyde to produce 4-fluorobenzaldehyde . This reaction involves the replacement of the chlorine atom with a fluorine atom .
Biochemical Pathways
As a synthetic intermediate, this compound is involved in various chemical reactions, including the synthesis of substituted α-cyanocinnamic acid via Knoevenagel condensation reaction . It can also be used in the synthesis of 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.72 . These properties suggest that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the production of other compounds through various chemical reactions
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Safety data indicates that it is irritating to eyes, respiratory system, and skin . Therefore, appropriate safety measures should be taken when handling this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the halogen exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent such as potassium fluoride (KF) in a dipolar aprotic solvent . Another method involves a multi-step reaction starting with the reduction of a precursor compound using lithium aluminium tetrahydride in tetrahydrofuran, followed by oxidation with manganese (IV) oxide in acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: It can participate in Knoevenagel condensation reactions to form substituted α-cyanocinnamic acids.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Condensation: Catalysts such as piperidine or pyridine in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride.
Major Products
Substituted Benzaldehydes: Formed through substitution reactions.
α-Cyanocinnamic Acids: Formed through Knoevenagel condensation reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
4-Chloro-2-fluorobenzaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: Serves as an intermediate in the production of various drugs, including anti-inflammatory and antimicrobial agents.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and coatings.
Comparison with Similar Compounds
4-Chloro-2-fluorobenzaldehyde can be compared with other halogen-substituted benzaldehydes, such as:
- 2-Chloro-4-fluorobenzaldehyde
- 2,4-Dichlorobenzaldehyde
- 2,4-Difluorobenzaldehyde
- 4-Bromo-2-chlorobenzaldehyde
Uniqueness
The unique combination of chlorine and fluorine atoms in this compound provides distinct reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYSEIWAOOIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369284 | |
Record name | 4-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61072-56-8 | |
Record name | 4-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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